molecular formula C8H9NO3S B13424721 Ethyl 2-Nitrobenzenesulfenate

Ethyl 2-Nitrobenzenesulfenate

Cat. No.: B13424721
M. Wt: 199.23 g/mol
InChI Key: XLQTUIHUEZLWMK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-Nitrobenzenesulfenate can be synthesized through the sulfonation of nitrobenzene. A simple and efficient method involves using sulfur trioxide (SO3) as the sulfonating agent in a microreactor under solvent-free conditions . The reaction conditions include a high molar ratio of SO3 to nitrobenzene, optimized reaction temperature, and liquid hourly space velocity (LHSV). This method ensures a high conversion rate and yield of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of sulfonation and the use of microreactors can be scaled up for industrial applications. The use of SO3 as a sulfonating agent is advantageous due to its high activity, fast reaction rate, and minimal waste generation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Nitrobenzenesulfenate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

    Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation conditions.

    Oxidation: Oxidizing agents such as H2O2 or potassium permanganate (KMnO4).

Major Products Formed

    Substitution: Halogenated or nitrated derivatives of this compound.

    Reduction: Ethyl 2-Aminobenzenesulfenate.

    Oxidation: Ethyl 2-Nitrobenzenesulfonate.

Scientific Research Applications

Ethyl 2-Nitrobenzenesulfenate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 2-Nitrobenzenesulfenate involves its interaction with molecular targets through its nitro and sulfenate groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfenate group can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can lead to various biological effects, although detailed molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Ethyl 2-Nitrobenzenesulfenate can be compared with other nitrobenzene derivatives and sulfenate compounds:

    Nitrobenzene: Lacks the sulfenate group, making it less reactive in certain redox reactions.

    Ethyl 2-Nitrobenzenesulfonate: Contains a sulfonate group instead of a sulfenate group, leading to different chemical reactivity and applications.

    Ethyl 2-Aminobenzenesulfenate: Formed by the reduction of the nitro group, exhibiting different biological activities and chemical properties.

These comparisons highlight the unique combination of nitro and sulfenate groups in this compound, contributing to its distinct chemical and biological properties .

Properties

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

1-ethoxysulfanyl-2-nitrobenzene

InChI

InChI=1S/C8H9NO3S/c1-2-12-13-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3

InChI Key

XLQTUIHUEZLWMK-UHFFFAOYSA-N

Canonical SMILES

CCOSC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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